molecular formula C8H10N6OS2 B10878999 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10878999
M. Wt: 270.3 g/mol
InChI Key: YYACCIOCSBFDTN-UHFFFAOYSA-N
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Description

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a heterocyclic compound that contains both triazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of nitrogen and sulfur atoms in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves the formation of the triazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with alkylating agents to form the triazole ring . The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides or acyl chlorides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE apart from similar compounds is its unique combination of triazole and thiadiazole rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H10N6OS2

Molecular Weight

270.3 g/mol

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C8H10N6OS2/c1-2-5-10-7(14-12-5)16-3-6(15)11-8-13-9-4-17-8/h4H,2-3H2,1H3,(H,10,12,14)(H,11,13,15)

InChI Key

YYACCIOCSBFDTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=NN=CS2

Origin of Product

United States

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